molecular formula C11H21NO6S B8710565 tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate

Cat. No.: B8710565
M. Wt: 295.35 g/mol
InChI Key: GBUOWVDRNWNHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methanesulfonyloxy groups, as well as a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyloxy group results in a hydroxyl group .

Scientific Research Applications

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methanesulfonyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the methanesulfonyloxy group.

    ®-1-Boc-3-hydroxymethylpyrrolidine: Contains a Boc protecting group instead of the tert-butyl ester.

Uniqueness

The presence of both hydroxymethyl and methanesulfonyloxy groups in tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate makes it unique compared to similar compounds

Properties

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)17-10(14)12-6-9(5-8(12)7-13)18-19(4,15)16/h8-9,13H,5-7H2,1-4H3

InChI Key

GBUOWVDRNWNHOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Methanesulfonyloxy)pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (1.972 g) was dissolved in tetrahydrofuran (40 ml), and lithium borohydride (300 mg) was added thereto. The reaction mixture was stirred at room temperature overnight, additional lithium borohydride (1000 mg) was added, and the mixture was stirred at room temperature for 2 hours. 1 N Hydrochloric acid was added to the reaction solution, and then was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated under reduced pressure to give 1.715 g of the title compound.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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